molecular formula C7H6Cl2N2O B7829725 5-Chlorobenzo[d]oxazol-2-amine hydrochloride CAS No. 31383-41-2

5-Chlorobenzo[d]oxazol-2-amine hydrochloride

Cat. No.: B7829725
CAS No.: 31383-41-2
M. Wt: 205.04 g/mol
InChI Key: SFCBKXSIKZQDKX-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H5ClN2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the one-pot synthesis approach. One common method involves the use of 1-butylpyridinium iodide as an ionic liquid, tert-butyl hydrogen peroxide as an oxidant, and acetic acid as an additive. The reaction typically proceeds at a temperature range of 15-20°C with a conversion yield of around 15-20 mol%.

Industrial Production Methods: In an industrial setting, the production of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and efficiency, ensuring the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Tert-butyl hydrogen peroxide is commonly used as an oxidant.

  • Reduction: Various reducing agents can be employed depending on the desired product.

  • Substitution: Different nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of benzoxazole, which can be further utilized in different applications.

Scientific Research Applications

5-Chlorobenzo[d]oxazol-2-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the behavior of benzoxazole derivatives in biological systems.

  • Industry: The compound is used in the production of materials and chemicals that require benzoxazole derivatives.

Mechanism of Action

The mechanism by which 5-Chlorobenzo[d]oxazol-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Chlorobenzo[d]oxazol-2-amine hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include other benzoxazole derivatives, such as benzoxazolone and its various substituted analogs. These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

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Properties

IUPAC Name

5-chloro-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-6-5(3-4)10-7(9)11-6;/h1-3H,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBKXSIKZQDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589313
Record name 5-Chloro-1,3-benzoxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-37-0
Record name Zoxazolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1,3-benzoxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOXAZOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9H77T8HTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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